N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide
Description
N-{4-[(4-Benzylpiperidin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide is a synthetic compound featuring a morpholine-4-carboxamide core linked to a phenyl ring substituted with a 4-benzylpiperidinyl carbonyl group.
- Morpholine moiety: Enhances solubility and metabolic stability .
- Piperidine-benzyl group: May contribute to receptor binding via hydrophobic interactions.
- Carboxamide linkage: Facilitates hydrogen bonding, influencing bioavailability and target affinity.
Structural analogs (e.g., β-lactam-bearing morpholine carboxamides) demonstrate varied biological activities, including anticancer and antimicrobial properties .
Properties
Molecular Formula |
C24H29N3O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c28-23(26-12-10-20(11-13-26)18-19-4-2-1-3-5-19)21-6-8-22(9-7-21)25-24(29)27-14-16-30-17-15-27/h1-9,20H,10-18H2,(H,25,29) |
InChI Key |
CDITXCIZDPJBLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide are not readily available in the literature. custom synthesis by organic chemists would likely involve multi-step reactions.
- Industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
- The compound could undergo various reactions:
Oxidation: Oxidative processes could modify the benzylpiperidine or phenyl ring.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substituting functional groups on the phenyl ring.
- Common reagents and conditions would depend on the specific reaction.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore its potential as a drug candidate due to the benzylpiperidine scaffold.
Neuropharmacology: Investigating its effects on neurotransmitter systems (e.g., dopamine, serotonin, norepinephrine).
Anticancer Research: Assessing its impact on cancer cells.
Materials Science: Exploring its use in polymers or materials due to the morpholine moiety.
Mechanism of Action
- The compound’s mechanism likely involves interactions with receptors or enzymes.
- Molecular targets could include monoamine transporters (e.g., DAT, NET, SERT) due to the benzylpiperidine structure.
- Pathways affected might include neurotransmission or cellular signaling.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs:
Key Observations:
- β-Lactam Analogs (2b, 2j): Exhibit lower melting points (144–237°C) due to polar β-lactam and aryl groups, compared to non-β-lactam analogs .
- Fluorine () may improve metabolic stability .
Pharmacological and Physicochemical Properties
- Solubility: Morpholine and carboxamide groups enhance water solubility compared to non-polar analogs (e.g., ’s fluorobenzyl derivative) .
- Bioavailability : Benzylpiperidine in the target compound may improve blood-brain barrier penetration relative to sulfonyl or benzothiazole analogs .
- Stability : β-Lactam analogs (2b, 2j) may exhibit hydrolytic instability, whereas the target compound’s amide bonds are more resistant .
Biological Activity
N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H29N3O3, with a molecular weight of approximately 407.5 g/mol. Its structure includes a morpholine ring, a benzylpiperidine moiety, and a carboxamide functional group, which contribute to its biological properties.
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes and receptors involved in various diseases. Research has highlighted its potential in the following areas:
- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer progression and neurodegenerative diseases.
- Receptor Modulation : It has shown promise as a ligand for sigma receptors, which are implicated in several neurological functions and disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, an experiment assessing its cytotoxic effects on MDA-MB231 breast cancer cells showed a notable reduction in cell viability at specific concentrations.
In Vivo Studies
In vivo studies conducted on severe combined immunodeficient (SCID) mice bearing MDA-MB231 tumors revealed high uptake of the compound in tumor tissues (3.8%/g), indicating its potential as a therapeutic agent for targeted cancer treatment. The ratios of tumor/muscle and tumor/blood were reported at 6.2 and 7.0 respectively at 1 hour post-injection, suggesting effective localization within tumor environments .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique attributes of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Methylphenyl)-N'-(1-benzylpiperidin-4-yl)urea | Structure | Potential use in pain management |
| N-(3-Bromopheny)-N'-(2-benzoylpyrrolidin)urea | Structure | Known for anti-inflammatory properties |
| N-(2-Hydroxyethyl)-N'-(benzoylpiperidine)carbamate | Structure | Exhibits neuroprotective effects |
The distinct combination of morpholine and piperidine rings in this compound enhances its pharmacological profile compared to other compounds lacking such structural diversity.
Case Studies and Research Findings
Several case studies have been published highlighting the biological activity of this compound:
- Breast Cancer Imaging : A study utilized a related compound as a ligand for PET imaging, demonstrating the potential for this compound to aid in tumor detection .
- Neuroprotective Effects : Research indicates possible neuroprotective effects, suggesting that the compound could be beneficial in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide, and what factors influence yield optimization?
- Methodology : The synthesis typically involves coupling reactions between activated carbonyl intermediates (e.g., morpholine-4-carboxamide derivatives) and aryl-piperidine precursors. Key steps include:
- Activation of carbonyl groups : Use of reagents like diisobutylamine and imidazole in THF under microwave irradiation (120°C, 3 hours) to facilitate amide bond formation .
- Purification : Precipitation via hexane addition or column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) to isolate the target compound .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- 1H NMR Analysis : Peaks for aromatic protons (δ 6.90–8.06 ppm), methyl groups (δ 4.26 ppm), and piperidine/morpholine backbone protons (δ 1.23–3.87 ppm) are diagnostic .
- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 8.7793 Å, b = 8.4442 Å) provide structural confirmation. Weak C–H⋯O hydrogen bonds stabilize the crystal lattice .
Advanced Research Questions
Q. How do conformational dynamics of the benzylpiperidine and morpholine moieties influence receptor binding or enzyme inhibition?
- Conformational Analysis : Computational methods (e.g., AM1 molecular orbital calculations) identify stable conformers (Tg, Ts, Cg, Cs). The protonated piperidine nitrogen in the Ts conformer shows optimal steric alignment for binding to G protein-coupled receptors .
- Structure-Activity Relationship (SAR) : The benzyl group’s spatial orientation enhances lipophilicity, while the morpholine carboxamide improves solubility. Comparative molecular field analysis (CoMFA) models correlate substituent positions with CB1 receptor antagonism .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data across studies?
- Case Study : Discrepancies in yields (e.g., 30–57% for similar piperidine derivatives) may arise from variations in reaction conditions (e.g., microwave vs. conventional heating) .
- Resolution Methods :
- Replicate protocols : Standardize solvent purity, catalyst loading, and temperature gradients.
- Control experiments : Compare intermediates (e.g., N-benzoyloxycarbamate) to identify rate-limiting steps .
Q. How can reaction conditions be optimized for stereoselective synthesis of chiral derivatives?
- Chiral Resolution : Use enantiopure epoxides (e.g., (S)-2-((4-(benzyloxy)phenoxy)methyl)oxirane) in nucleophilic ring-opening reactions with morpholine-4-carboxamide precursors. Isopropanol at 50°C for 18 hours achieves 73% enantiomeric excess .
- Purification : Chiral column chromatography or recrystallization in ethyl acetate/hexane mixtures enhances stereochemical purity .
Q. What in silico and experimental approaches predict this compound’s bioactivity against neurological targets?
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding to β-1 adrenergic receptors. The morpholine oxygen forms hydrogen bonds with Asp121, while the benzyl group occupies a hydrophobic pocket .
- Experimental Validation : Radioligand displacement assays (e.g., competitive binding with [3H]CP55940) quantify affinity (Ki values) for cannabinoid receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
